

Check Availability & Pricing

# Technical Support Center: BMS-191095 Hydrochloride and Delayed Rectifier Potassium Currents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of **BMS-191095 hydrochloride**, with a specific focus on its interaction with delayed rectifier potassium currents.

# Introduction

BMS-191095 is primarily characterized as a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its main described biological effect is cardioprotection, attributed to this primary mechanism of action.[3][4][5] However, some studies have reported a partial inhibition of delayed rectifier potassium currents at certain concentrations.[3] This guide will address both the well-established primary activity and the potential off-target effects on delayed rectifier currents.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-191095 hydrochloride?

A1: The primary and well-documented mechanism of action of **BMS-191095 hydrochloride** is the selective opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] This activity is responsible for its observed cardioprotective effects.[3][4][5]

Q2: Does BMS-191095 hydrochloride inhibit delayed rectifier potassium currents?



A2: There is evidence suggesting that **BMS-191095 hydrochloride** can cause partial inhibition of delayed rectifier potassium currents in guinea pig ventricular myocytes at concentrations of 30 µM or less.[3] However, this is generally considered a secondary or off-target effect, as the compound's primary role is a mitoKATP channel opener.

Q3: What are the known delayed rectifier potassium currents in cardiac myocytes?

A3: The delayed rectifier potassium current (IK) in the heart is composed of two main components: the rapid delayed rectifier current (IKr) and the slow delayed rectifier current (IKs). [6][7] These currents are crucial for the repolarization phase of the cardiac action potential.[8] [9]

Q4: At what concentrations are the cardioprotective effects of BMS-191095 observed?

A4: The cardioprotective effects of BMS-191095, such as increasing the time to onset of ischemic contracture, have an EC25 of 1.5  $\mu$ M in isolated rat hearts.[3][4] Efficacious plasma concentrations for cardioprotection in dogs have been found to be between 0.3 to 1.0  $\mu$ M.[10]

Q5: What are the IC50 values for BMS-191095's effect on platelet aggregation?

A5: BMS-191095 inhibits collagen-induced platelet aggregation with an IC50 of 63.9  $\mu$ M and thrombin-induced platelet aggregation with an IC50 of 104.8  $\mu$ M.[11]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Problem                                                                                         | Possible Cause                                                                                                                                                                                                      | Suggested Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                                      |
|-------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No observable effect on delayed rectifier currents.                                             | 1. BMS-191095 concentration is too low. 2. The specific subtype of delayed rectifier channel in your model system is insensitive. 3. The inhibitory effect is subtle and masked by other currents.                  | 1. Perform a dose-response curve up to at least 30 μM. 2. Use specific blockers for IKr (e.g., E-4031) and IKs (e.g., Chromanol 293B) to isolate the current of interest and unmask any potential inhibitory effects of BMS-191095.[6][12] 3. Ensure optimal recording conditions to maximize the signal-to-noise ratio of the delayed rectifier currents.                                                                                                                              |
| Variability in the inhibitory effect of BMS-191095.                                             | 1. Inconsistent drug concentration due to precipitation. BMS-191095 is soluble in DMSO. 2. Rundown of the delayed rectifier currents during the experiment. 3. Temperature fluctuations affecting channel kinetics. | 1. Prepare fresh stock solutions in DMSO and ensure final concentration in the experimental buffer does not exceed the solubility limit. Use sonication if necessary to aid dissolution. 2. Monitor the stability of the currents over time before and after drug application. Use appropriate internal solutions and experimental conditions to minimize rundown. 3. Maintain a stable temperature throughout the experiment, as delayed rectifier currents are temperature-sensitive. |
| Unexpected changes in other cellular parameters (e.g., cell viability, mitochondrial function). | 1. The primary effect of BMS-<br>191095 is on mitochondrial<br>KATP channels, which can<br>alter mitochondrial function. 2.<br>High concentrations of the<br>compound or the solvent                                | Be aware of the primary target of BMS-191095 and consider its effects on mitochondrial membrane potential and ATP production.     Include appropriate vehicle                                                                                                                                                                                                                                                                                                                           |

# Troubleshooting & Optimization

Check Availability & Pricing

|                                                                             | (DMSO) may be causing cytotoxicity.                                                     | controls (DMSO) to account for solvent effects. Perform viability assays at the concentrations used in your experiments.                                                                                                                                                                 |
|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Difficulty in isolating delayed rectifier currents for studying inhibition. | Contamination from other overlapping potassium currents or sodium and calcium currents. | 1. Use a cocktail of specific channel blockers to isolate the delayed rectifier currents. For example, use tetrodotoxin (TTX) to block sodium currents and a calcium channel blocker like nifedipine or nisoldipine.[6] Use specific blockers for other potassium currents if necessary. |

# **Quantitative Data**

Table 1: Potency of BMS-191095 Hydrochloride in Various Assays



| Parameter                                                             | Value    | Experimental<br>System             | Reference |
|-----------------------------------------------------------------------|----------|------------------------------------|-----------|
| EC25 (Time to onset of ischemic contracture)                          | 1.5 μΜ   | Isolated rat hearts                | [3][4]    |
| K1/2 (Opening of cardiac mitochondrial KATP)                          | 83 nM    | -                                  | [3][4]    |
| IC50 (Collagen-<br>induced platelet<br>aggregation)                   | 63.9 μΜ  | Washed human platelets             | [11]      |
| IC50 (Thrombin-<br>induced platelet<br>aggregation)                   | 104.8 μΜ | Washed human platelets             | [11]      |
| Concentration for partial inhibition of delayed rectifier K+ currents | ≤ 30 µM  | Guinea pig ventricular<br>myocytes | [3]       |

# **Experimental Protocols**

# Whole-Cell Patch-Clamp Recording of Delayed Rectifier Potassium Currents

This protocol is a general guideline for recording delayed rectifier potassium currents (IK) and assessing the effect of BMS-191095.

#### • Cell Preparation:

- Isolate ventricular myocytes from the desired species (e.g., guinea pig) using established enzymatic digestion protocols.
- Allow cells to stabilize before recording.



#### Solutions:

- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10
   Glucose. Adjust pH to 7.4 with NaOH. To isolate IK, add blockers for other currents, e.g., 1
   μM Tetrodotoxin (to block INa) and 1 μM Nisoldipine (to block ICa-L).[6]
- Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
- BMS-191095 Stock Solution: Prepare a 10 mM stock solution in DMSO.
- Electrophysiological Recording:
  - Use a patch-clamp amplifier and data acquisition system.
  - $\circ$  Pull borosilicate glass pipettes to a resistance of 2-4 M $\Omega$  when filled with the internal solution.
  - Establish a whole-cell patch-clamp configuration.
  - Hold the cell at a holding potential of -40 mV.
  - To elicit delayed rectifier currents, apply depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 500-1000 ms).
  - Record the tail currents upon repolarization to a potential such as -40 mV.

#### Drug Application:

- After obtaining stable baseline recordings, perfuse the cell with the external solution containing the desired concentration of BMS-191095 hydrochloride. Ensure the final DMSO concentration is low (e.g., <0.1%) and include a vehicle control.</li>
- Allow sufficient time for the drug to take effect before repeating the voltage protocol.
- Data Analysis:
  - Measure the amplitude of the tail currents before and after drug application.



- Construct current-voltage (I-V) relationships.
- o Calculate the percentage of inhibition at each voltage step.

## **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathways of BMS-191095 hydrochloride.





Click to download full resolution via product page

Caption: Experimental workflow for electrophysiological recording.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. abmole.com [abmole.com]
- 2. adooq.com [adooq.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. google.com [google.com]
- 9. Delayed-rectifier potassium currents and the control of cardiac repolarization: Noble and Tsien 40 years after PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Possible effects of inhibition of IKr and IKs on field-potential waveforms in the human iPS cell-derived cardiomyocytes sheet PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: BMS-191095 Hydrochloride and Delayed Rectifier Potassium Currents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340025#bms-191095-hydrochloride-inhibition-of-delayed-rectifier-potassium-currents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com